4-(4-Carboxyphenyl)-2-methoxyphenol
Overview
Description
4-(4-Carboxyphenyl)-2-methoxyphenol is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of a carboxylic acid group and a methoxy group attached to a phenol ring
Scientific Research Applications
4-(4-Carboxyphenyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Safety and Hazards
Future Directions
Research on these compounds is ongoing, with potential applications in materials and especially in light-responsive biomedicine that targets cancer tissue selectively . The advancement of the field of porphyrinoid-bioconjugation chemistry from basic academic research to more clinically targeted applications require continuous fine-tuning in terms of synthetic strategies .
Mechanism of Action
Target of Action
Related compounds such as porphyrins with combinations of 4-carboxyphenyl have been reported to exhibit anti-hiv-1 activities . They inhibit HIV-1 virus entry, showing significant anti-HIV-1 activity .
Mode of Action
Related porphyrins act through various mechanisms such as rt inhibition, hiv protease inhibition, or by blocking the interaction with the v3 loop of gp120 . Anionic carboxylated or sulfonated porphyrins having a net negative charge were able to interact with the positively charged C5 region of the V3 loop of gp120 glycoprotein, thereby preventing the entry of HIV into the interacting cells .
Biochemical Pathways
Related porphyrins have been shown to disrupt various stages of the hiv life cycle, ranging from viral entry to replication and maturation .
Pharmacokinetics
Related compounds such as porphyrins have been incorporated into nanoparticles for targeted chemotherapy and sonodynamic therapy of hepatocellular carcinoma .
Result of Action
Related compounds such as porphyrins have shown significant anti-hiv-1 activity . They inhibit HIV-1 virus entry and have been successful at inactivating HIV .
Action Environment
Related compounds such as porphyrins have been shown to exhibit enhanced catalytic activity and stability in photoredox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxyphenyl)-2-methoxyphenol typically involves the reaction of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product. The reaction conditions generally include refluxing the reactants at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxyphenyl)-2-methoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: Similar structure but lacks the methoxy group.
2-Methoxyphenol: Similar structure but lacks the carboxylic acid group.
4-Carboxyphenylboronic Acid: Similar structure but contains a boronic acid group instead of a methoxy group.
Uniqueness
4-(4-Carboxyphenyl)-2-methoxyphenol is unique due to the presence of both a carboxylic acid group and a methoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-8-11(6-7-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8,15H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPNZBIJJWCSCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685554 | |
Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189161-82-8 | |
Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Carboxyphenyl)-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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